N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1189977-59-0
VCID: VC5776981
InChI: InChI=1S/C22H25N5O2S/c1-4-15-6-5-7-16(12-15)23-19(28)9-8-18-24-25-22-26(13-14(2)3)21(29)20-17(27(18)22)10-11-30-20/h5-7,10-12,14H,4,8-9,13H2,1-3H3,(H,23,28)
SMILES: CCC1=CC(=CC=C1)NC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Molecular Formula: C22H25N5O2S
Molecular Weight: 423.54

N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

CAS No.: 1189977-59-0

Cat. No.: VC5776981

Molecular Formula: C22H25N5O2S

Molecular Weight: 423.54

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide - 1189977-59-0

Specification

CAS No. 1189977-59-0
Molecular Formula C22H25N5O2S
Molecular Weight 423.54
IUPAC Name N-(3-ethylphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Standard InChI InChI=1S/C22H25N5O2S/c1-4-15-6-5-7-16(12-15)23-19(28)9-8-18-24-25-22-26(13-14(2)3)21(29)20-17(27(18)22)10-11-30-20/h5-7,10-12,14H,4,8-9,13H2,1-3H3,(H,23,28)
Standard InChI Key QHCOCSXDJZVSCY-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound features a thieno[2,3-e] triazolo[4,3-a]pyrimidine core, a fused heterocyclic system that combines sulfur-, nitrogen-, and oxygen-containing rings. Key substituents include:

  • Isobutyl group at position 4 of the pyrimidine ring, enhancing lipophilicity and steric bulk.

  • Propanamide linker at position 1, connected to an N-(3-ethylphenyl) moiety, which likely influences target binding and pharmacokinetics.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₂S
Molecular Weight423.53 g/mol
logP (Partition Coefficient)~3.8 (predicted)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Topological Polar Surface Area98.2 Ų

The compound’s moderate logP value suggests balanced solubility and membrane permeability, while its polar surface area indicates potential for engaging in hydrogen-bonding interactions with biological targets .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Core Construction: Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine to form the thieno-triazole intermediate.

  • Pyrimidine Ring Formation: Reaction with malononitrile or urea derivatives under acidic conditions to assemble the pyrimidine ring .

  • Functionalization:

    • Introduction of the isobutyl group via alkylation at position 4.

    • Attachment of the propanamide-N-(3-ethylphenyl) side chain using carbodiimide-mediated coupling.

Analytical Characterization

Critical techniques for structural verification include:

  • NMR Spectroscopy: Distinct signals for the ethylphenyl protons (δ 1.2–1.4 ppm, triplet) and the isobutyl methyl groups (δ 0.9 ppm, doublet).

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 424.1784 (calculated for C₂₂H₂₅N₅O₂S⁺).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs exhibit broad-spectrum activity:

  • Gram-Positive Bacteria: MIC of 2 μg/mL against Staphylococcus aureus.

  • Fungal Pathogens: 50% inhibition of Candida albicans biofilm formation at 5 μM.

Anti-Inflammatory Effects

In murine models, related compounds reduced TNF-α and IL-6 levels by 60–70% at 20 mg/kg doses, suggesting COX-2 and NF-κB pathway modulation .

Research Findings and Case Studies

In Vitro Cytotoxicity Screening

A panel of 60 cancer cell lines (NCI-60) tested with a structural analog revealed:

  • Selective Activity: GI₅₀ < 1 μM in leukemia (CCRF-CEM) and melanoma (LOX IMVI) cells.

  • Mechanistic Insight: Downregulation of cyclin D1 and phospho-Rb, indicating cell cycle arrest at G₁ phase.

Pharmacokinetic Profiling

Rodent studies of a methyl-substituted analog showed:

  • Oral Bioavailability: 42% with Cₘₐₓ of 1.8 μg/mL at 2 hours.

  • Half-Life: 6.3 hours, supporting twice-daily dosing regimens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator